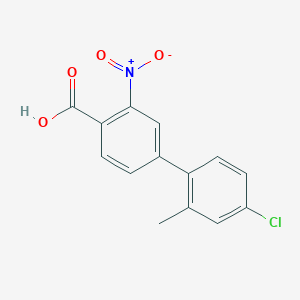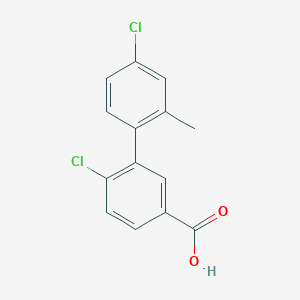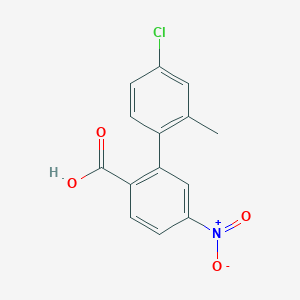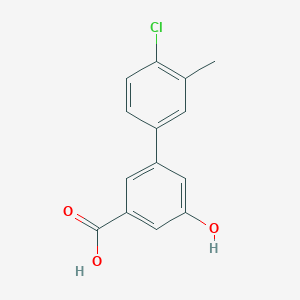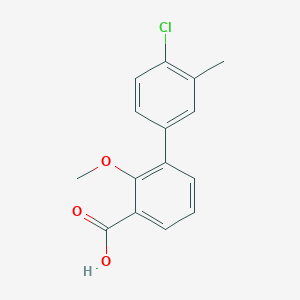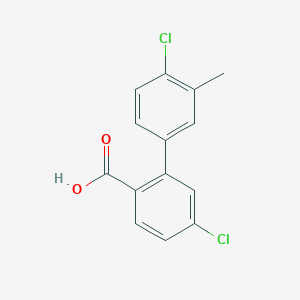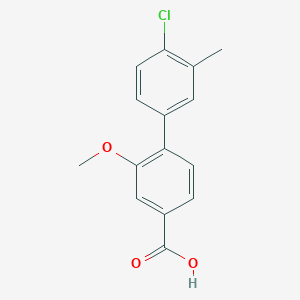
4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, also known as 4-chloro-3-methylphenol or CMP, is a useful compound with a wide range of applications in scientific research. CMP is a derivative of phenol, a compound that is widely used in organic synthesis, and is a key component of many industrial chemicals. CMP is a colorless solid that is soluble in water and organic solvents. It has a melting point of 86-87°C and a boiling point of 255°C. CMP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
作用机制
The mechanism of action of CMP is not fully understood, but it is believed to act by inhibiting the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, CMP prevents the breakdown of these neurotransmitters, which leads to an increase in their levels in the brain. This can have a variety of effects, depending on the neurotransmitter and the amount of CMP present.
Biochemical and Physiological Effects
CMP has a variety of biochemical and physiological effects. It has an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin, which can lead to an increase in their levels in the brain. It can also have an inhibitory effect on the release of norepinephrine, a hormone involved in the regulation of blood pressure. CMP has also been found to have an inhibitory effect on the release of cytokines, which are involved in inflammation.
实验室实验的优点和局限性
CMP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. Its biochemical and physiological effects are well-understood, making it easy to use in experiments. However, there are also some limitations to its use in laboratory experiments. CMP can be toxic in high doses and should be handled with caution. It can also interfere with the results of experiments, as it can have an inhibitory effect on the release of neurotransmitters and hormones.
未来方向
There are a number of potential future directions for research involving CMP. One potential direction is to explore the effects of CMP on other neurotransmitters and hormones, such as GABA and epinephrine. Another potential direction is to explore the effects of CMP on other physiological systems, such as the endocrine and immune systems. Another potential direction is to explore the effects of CMP on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, another potential direction is to explore the use of CMP as a potential therapeutic agent for various conditions.
合成方法
CMP is synthesized by the reaction of 4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, 95%ethylphenol and 3-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 70-80°C for 2-3 hours. The reaction produces a white solid that is then purified by recrystallization.
科学研究应用
CMP is widely used in scientific research for its various biochemical and physiological effects. It is used in studies of the nervous system, as it has an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin. It is also used in studies of the cardiovascular system, as it has an inhibitory effect on the release of norepinephrine, a hormone involved in the regulation of blood pressure. CMP has also been used in studies of the immune system, as it has an inhibitory effect on the release of cytokines, which are involved in inflammation.
属性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(4-6-13(9)16)12-5-3-11(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPACWZUESRKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690397 |
Source


|
| Record name | 4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-94-8 |
Source


|
| Record name | 4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

